Diethyl 3-hydroxyglutarate
CAS No.: 32328-03-3
Cat. No.: VC21175155
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32328-03-3 |
---|---|
Molecular Formula | C9H16O5 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | diethyl 3-hydroxypentanedioate |
Standard InChI | InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3 |
Standard InChI Key | OLLQYIBTJXUEEX-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(CC(=O)OCC)O |
Canonical SMILES | CCOC(=O)CC(CC(=O)OCC)O |
Introduction
Chemical Identity and Structure
Diethyl 3-hydroxyglutarate is an organic compound featuring a hydroxyl group at the central carbon of a five-carbon chain with carboxylic ester groups at both ends. This compound is characterized by specific chemical identifiers that distinguish it in chemical databases and literature.
Identification Parameters
The chemical identity of diethyl 3-hydroxyglutarate is defined by several standard parameters that allow for its precise identification in chemical registries and databases. These parameters are essential for researchers working with this compound.
Parameter | Value |
---|---|
Chemical Formula | C₉H₁₆O₅ |
Molecular Weight | 204.2203 g/mol |
CAS Registry Number | 32328-03-3 |
IUPAC Name | Diethyl 3-hydroxypentanedioate |
IUPAC Standard InChIKey | OLLQYIBTJXUEEX-UHFFFAOYSA-N |
PubChem CID | 96259 |
SMILES Notation | CCOC(=O)CC(CC(=O)OCC)O |
The compound is also known by alternative names including diethyl-β-hydroxyglutarate and pentanedioic acid, 3-hydroxy-, diethyl ester .
Physical and Chemical Properties
Diethyl 3-hydroxyglutarate possesses distinctive physical and chemical properties that determine its behavior in various chemical environments and applications.
Property | Description |
---|---|
Physical State | Liquid |
Color | Yellow |
Boiling Point | 107°C |
Purity (Commercial) | ≥95.0% (GC) |
These properties influence the handling, storage, and application of this compound in laboratory and industrial settings .
Synthetic Applications
Diethyl 3-hydroxyglutarate holds significant importance in organic synthesis, particularly in reactions involving enzymatic catalysis for producing enantiomerically pure compounds.
Enzymatic Resolutions
One of the most notable applications of diethyl 3-hydroxyglutarate is its use in enzymatic resolutions to produce optically active derivatives. The hemihydrolysis of diethyl 3-hydroxyglutarate using specific enzymes allows for the efficient enantioselective synthesis of 3-hydroxyglutaric acid derivatives.
Research has demonstrated that industrial enzymes such as "Esterase 30 000" can effectively catalyze the hemihydrolysis of this compound in biphasic systems, yielding (R) and (S) 3-hydroxyglutaric acid ethyl and t-butyl monoesters with excellent yields and enantioselectivity . This approach represents a practical method for large-scale synthesis of these valuable chiral building blocks.
Candida antarctica Lipase B Catalysis
Studies have established efficient procedures for the enantioselective hydrolysis of diethyl 3-hydroxyglutarate using immobilized Candida antarctica lipase B (Novozym 435). This enzymatic approach produces ethyl (S)-3-hydroxyglutarate (abbreviated as (S)-3-EHG in scientific literature) with high optical purity .
The immobilized nature of this enzyme system offers additional advantages, including the potential for enzyme reuse—reportedly up to 10 times without significant loss of activity or selectivity, according to research findings .
Research Findings on Enzymatic Transformations
Supplier Example | Quantity | Purity | Price Range (2025) |
---|---|---|---|
TCI America | 5g - 25g | ≥95.0% | $120.48 - $341.68 |
This pricing information reflects the compound's specialized nature and relatively high value in the chemical market as of early 2025 .
Spectroscopic Characterization
Mass Spectrometry Data
Mass spectrometry data for diethyl 3-hydroxyglutarate is available in the NIST database (NIST MS number: 238416), providing essential spectroscopic fingerprints for identification and purity analysis. This spectroscopic data originates from the Japan AIST/NIMC Database (Spectrum MS-NW-7488) .
While detailed spectral data cannot be directly downloaded due to licensing restrictions, digitized spectrum images are available for reference through the NIST Chemistry WebBook, serving as valuable resources for researchers working with this compound .
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